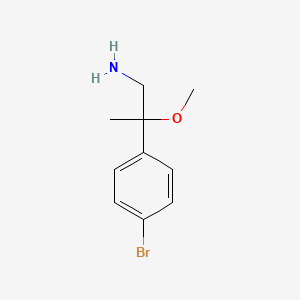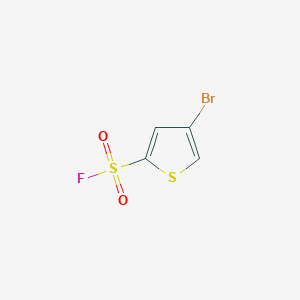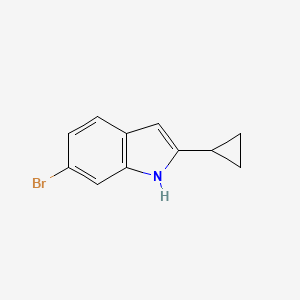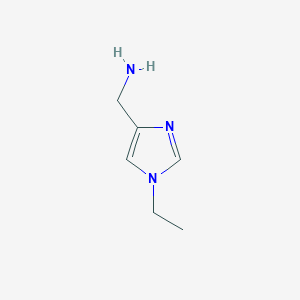
1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid (MPCA) is a heterocyclic compound that is found in nature and has been the subject of numerous scientific studies. It is an important building block for many organic compounds, and is used in the synthesis of drugs and other compounds.
Applications De Recherche Scientifique
1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid has numerous applications in scientific research. It is used as a building block for the synthesis of drugs and other compounds, as a reagent in organic synthesis, and as a starting material for the synthesis of other heterocyclic compounds. 1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid has also been used to study the structure and reactivity of organic molecules, and to study the effects of various catalysts on organic reactions. Furthermore, 1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid has been used to study the effects of various drugs on the human body, and to study the effects of various environmental pollutants on the human body.
Mécanisme D'action
The mechanism of action of 1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid is not yet fully understood. It is believed that 1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid binds to certain proteins in the body and affects their activity. In particular, it is believed that 1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid binds to the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. Furthermore, it is believed that 1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid binds to the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects
1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cytochrome P450, which can lead to decreased metabolism of drugs and other compounds. It has also been shown to inhibit the enzyme monoamine oxidase, which can lead to increased levels of neurotransmitters such as serotonin and dopamine. Furthermore, 1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid has been shown to have anti-inflammatory and antioxidant properties, and to increase the production of nitric oxide, which can lead to increased blood flow and improved cardiovascular health.
Avantages Et Limitations Des Expériences En Laboratoire
1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable under a variety of conditions. Furthermore, it can be used as a reagent in organic synthesis, and can be used to study the structure and reactivity of organic molecules. However, it is important to note that 1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid is a toxic compound, and should be handled with care.
Orientations Futures
There are a number of potential future directions for research on 1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid. One potential direction is to further study its mechanism of action, in order to better understand how it affects the body and how it can be used to treat various diseases. Another potential direction is to further study its biochemical and physiological effects, in order to better understand how it can be used to improve human health. Additionally, further research could be conducted into potential new uses for 1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid, such as its use in drug development or as a reagent in organic synthesis. Finally, further research could be conducted into potential ways to reduce the toxicity of 1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid, in order to make it safer for use in laboratory experiments.
Méthodes De Synthèse
1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid can be synthesized using several methods. The most common method is the reaction of pyridine with acetic anhydride in the presence of a base such as potassium carbonate or sodium hydroxide. This reaction produces a mixture of 1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid and its isomer, 1-methyl-5-(pyridin-3-yl)-2H-pyrrole-2-carboxylic acid. Other methods for synthesizing 1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid include the reaction of pyridine with methyl acrylate, the reaction of pyridine with ethyl acetoacetate, and the reaction of pyridine with ethyl cyanoacetate.
Propriétés
IUPAC Name |
1-methyl-5-pyridin-3-ylpyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-13-9(4-5-10(13)11(14)15)8-3-2-6-12-7-8/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVCNSSMSMUJDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C(=O)O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[4-(2-methylpropyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B6618816.png)

![9-methyl-1,9-diazaspiro[5.5]undecane](/img/structure/B6618833.png)


![2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]ethan-1-amine](/img/structure/B6618853.png)
![[5-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B6618863.png)

![2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile](/img/structure/B6618891.png)